molecular formula C11H12N2OS B2564739 [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-49-3

[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2564739
CAS No.: 643723-49-3
M. Wt: 220.29
InChI Key: RIPDTPGYFSLJHW-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine can be achieved through various synthetic routes. One common method involves the condensation reaction of a thioamide with an α-haloketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its thiazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxyphenyl group can enhance the compound’s bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Uniqueness

Compared to similar compounds, [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

IUPAC Name

[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)10-7-15-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDTPGYFSLJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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